molecular formula C10H18N2O2 B1522540 Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251017-66-9

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B1522540
Key on ui cas rn: 1251017-66-9
M. Wt: 198.26 g/mol
InChI Key: FCRTVZBUJDHXNR-UHFFFAOYSA-N
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Patent
US08802694B2

Procedure details

A solution of 3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (4) (8.5 g, 28.9 mmol) and potassium carbonate (30.7 g, 2 eq, 57.8 mmol) in methanol (150 mL) was heated at 70° C. for 3 h. The solution was cooled to ambient temperature and the solvent was removed in vacuo. The crude material was dissolved in a 1:1 solution of methylene chloride:methanol and filtered to give 3-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane (5) (4.5 g, 79% yield) as an off-white solid.
Name
3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]2[CH2:14][CH:10]([N:11]2C(C(F)(F)F)=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]2[CH2:14][CH:12]([NH:11]2)[CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2N(C(C1)C2)C(=O)C(F)(F)F
Name
Quantity
30.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in a 1:1 solution of methylene chloride
FILTRATION
Type
FILTRATION
Details
methanol and filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2NC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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